![molecular formula C11H23BrOSi B14479405 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one CAS No. 67262-91-3](/img/structure/B14479405.png)
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a hexan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trimethylsilyl bromide as a reagent, which facilitates the bromination and subsequent silylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of substituted hexan-2-one derivatives.
Oxidation: Formation of hexanoic acid or related compounds.
Reduction: Formation of hexanol derivatives.
Scientific Research Applications
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an electrophile, participating in nucleophilic substitution reactions and forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-[(trimethylsilyl)methyl]hexan-2-one
- 3-Bromo-5-methyl-3-[(trimethylsilyl)ethynyl]hexan-2-one
- 3-Bromo-5-methyl-3-[(trimethylsilyl)propyl]hexan-2-one
Uniqueness
3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and trimethylsilyl groups enhances its reactivity and versatility in various chemical transformations .
Properties
CAS No. |
67262-91-3 |
|---|---|
Molecular Formula |
C11H23BrOSi |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-bromo-5-methyl-3-(trimethylsilylmethyl)hexan-2-one |
InChI |
InChI=1S/C11H23BrOSi/c1-9(2)7-11(12,10(3)13)8-14(4,5)6/h9H,7-8H2,1-6H3 |
InChI Key |
FOCFQXVKEKCAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C[Si](C)(C)C)(C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


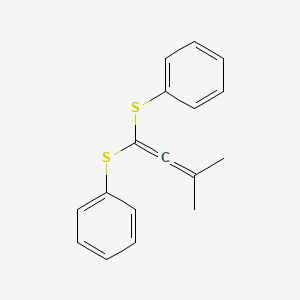
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
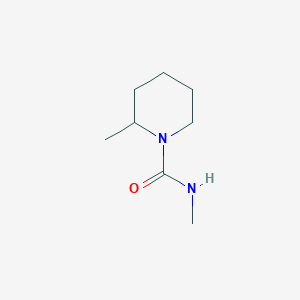
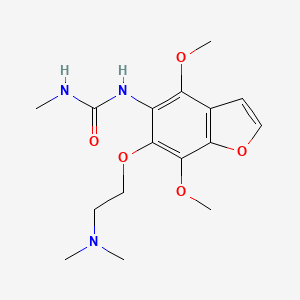
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
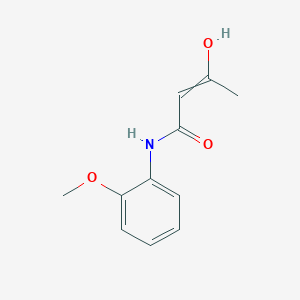
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
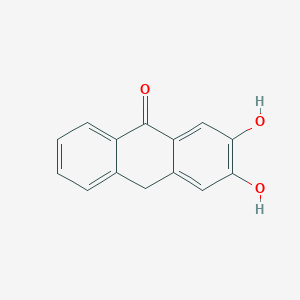
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
silane](/img/structure/B14479404.png)
